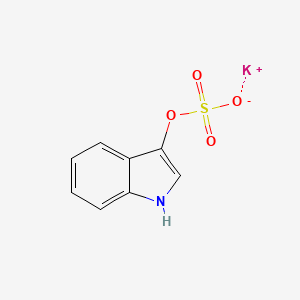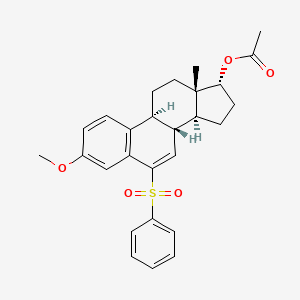
Pioglitazone N-|A-D-Glucuronide
Vue d'ensemble
Description
Pioglitazone N-|A-D-Glucuronide is an impurity of Pioglitazone , which is an anti-diabetic medication used to treat type 2 diabetes . It is used with proper diet and exercise to treat high blood sugar levels caused by type 2 diabetes .
Synthesis Analysis
The synthesis of Pioglitazone involves the hydrogenation of acid addition salt of benzylidene compound with less reducing agent under low Hydrogen gas pressure to get substantially pure thiazolidinedione derivatives with improved yields .Molecular Structure Analysis
The Pioglitazone N-|A-D-Glucuronide molecule consists of 28 Hydrogen atoms, 25 Carbon atoms, 2 Nitrogen atoms, 9 Oxygen atoms, and 1 Sulfur atom . It contains a total of 68 bonds, including 40 non-H bonds, 15 multiple bonds, 9 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, and 3 six-membered rings .Chemical Reactions Analysis
Pioglitazone is an oral anti-hyperglycemic agent. It selectively stimulates nuclear receptor peroxisome proliferator-activated receptor gamma (PPAR-gamma). Various techniques like electrochemical methods, spectrophotometry, capillary electrophoresis, high-performance liquid chromatography, liquid chromatography-electrospray ionization-tandem mass spectrometry and high-performance thin layer chromatography have been used for the determination of pioglitazone in biological samples and pharmaceutical formulations .Applications De Recherche Scientifique
Diabetes Prevention
Pioglitazone has been used in the prevention of diabetes in adults with impaired glucose tolerance . A randomized, double-blind, placebo-controlled study showed that pioglitazone can reduce the risk of type 2 diabetes mellitus . The annual incidence rates for type 2 diabetes mellitus were 2.1% in the pioglitazone group and 7.6% in the placebo group .
Conversion to Normal Glucose Tolerance
Conversion to normal glucose tolerance occurred in 48% of the patients in the pioglitazone group and 28% of those in the placebo group . This suggests that pioglitazone can help restore normal glucose tolerance in patients with impaired glucose tolerance .
Treatment of Type 2 Diabetes Mellitus
Pioglitazone has been used as a monotherapy in the treatment of type 2 diabetes mellitus . It showed equivalent efficacy as comparators in reducing HbA1c by 0.05% and greater efficacy in reducing fasting blood sugar (FBS) level by 0.24 mmol/l .
Insulin Sensitivity and β-cell Function
Pioglitazone is known to positively influence insulin sensitivity and β-cell function . This makes it a valuable drug in the management of insulin resistance, a common feature in type 2 diabetes mellitus .
Lipid Profile Alteration
Pioglitazone has the potential to alter the lipid profile . It showed similar efficacy as comparators in reducing homeostasis model assessment-insulin resistance (HOMA-IR) and increasing high-density lipoprotein level . Improved blood pressure and triglycerides level were also observed with pioglitazone monotherapy .
Weight Gain and Risk of Oedema
There is a significant association of pioglitazone with increased body weight and risk of oedema . This is an important consideration in the clinical use of pioglitazone and should be taken into account when prescribing this drug .
Mécanisme D'action
Target of Action
Pioglitazone N-|A-D-Glucuronide, also known as (2S,3S,4S,5R,6R)-6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid, primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
Pioglitazone acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .
Biochemical Pathways
The activation of PPARγ by Pioglitazone leads to increased insulin sensitivity and improved uptake of blood glucose . This is achieved through the modulation of several biochemical pathways. For instance, it has been shown to downregulate genes associated with Free Fatty Acid (FFA) uptake and de novo lipogenesis, including Cd36, Fads1, Fads2, Fasn, Scd1, Elovl5, and Pklr . It also affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .
Pharmacokinetics
Pioglitazone is well absorbed and metabolized by the hepatic cytochrome P450 enzyme system . It is administered as a racemic mixture, though there is no pharmacologic difference between the enantiomers and they appear to interconvert in vivo with little consequence . The genes CYP2C8 and PPARG are the most extensively studied to date and selected polymorphisms contribute to respective variability in pioglitazone pharmacokinetics .
Result of Action
The activation of PPARγ by Pioglitazone enhances cellular responsiveness to insulin, increases insulin-dependent glucose disposal, and improves impaired glucose homeostasis . In patients with type 2 diabetes mellitus, these effects result in lower plasma glucose concentrations, lower plasma insulin concentrations, and lower HbA1c values . Moreover, it has been shown to reduce proliferative and invasive abilities in non-small cell lung cancer (NSCLC) cells .
Action Environment
The action of Pioglitazone is influenced by various environmental factors. Its use is recommended together with exercise and diet . It has fallen out of favor in recent years due to the presence of multiple adverse effects and warnings regarding its use (eg, congestive heart failure, bladder cancer) and the availability of safer and more effective alternatives for patients with type 2 diabetes mellitus .
Safety and Hazards
Orientations Futures
Pioglitazone has been prescribed primarily to prevent and treat insulin resistance in some type 2 diabetic patients . Given the rise in consumption of pioglitazone in T2D patients worldwide and the increased number of clinical trials currently testing alternate medical uses for this drug, there is merit to some reflection on the reported adverse effects . Going forward, it is imperative to continue investigations into the mechanisms of actions of pioglitazone, the potential of glitazone drugs to contribute to unmet needs in complex diseases associated with the dynamics of adaptive homeostasis, and also the routes to minimizing adverse effects in every-day patients throughout the world .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33)/t17?,18-,19-,20+,21-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBSAEQQNCGUFV-ABCFDMLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858315 | |
| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pioglitazone N-|A-D-Glucuronide | |
CAS RN |
1296832-75-1 | |
| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent](/img/structure/B1146564.png)
![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)
![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)


![9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4](/img/no-structure.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)

